molecular formula C8H14OP+ B14305840 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium CAS No. 113985-74-3

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium

Katalognummer: B14305840
CAS-Nummer: 113985-74-3
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: MKROXAMHQSIQST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium is a phosphorus-containing bicyclic compound with the molecular formula C8H14OP+. It is also known as 9-phosphoniabicyclo[3.3.1]nonane 9-oxide . This compound is characterized by its unique bicyclic structure, which includes a phosphorus atom bonded to an oxygen atom, forming a phosphonium ion.

Vorbereitungsmethoden

The synthesis of 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium typically involves the reaction of a bicyclic precursor with a phosphorus-containing reagent. One common method is the reaction of 9-phosphabicyclo[3.3.1]nonane with an oxidizing agent to introduce the oxygen atom, forming the 9-oxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium has several scientific research applications:

Wirkmechanismus

The mechanism by which 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating different chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

113985-74-3

Molekularformel

C8H14OP+

Molekulargewicht

157.17 g/mol

IUPAC-Name

9-phosphoniabicyclo[3.3.1]nonane 9-oxide

InChI

InChI=1S/C8H14OP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2/q+1

InChI-Schlüssel

MKROXAMHQSIQST-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCCC(C1)[P+]2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.